molecular formula C8H16O2 B156338 2-(Cyclohexyloxy)ethanol CAS No. 1817-88-5

2-(Cyclohexyloxy)ethanol

Cat. No. B156338
CAS RN: 1817-88-5
M. Wt: 144.21 g/mol
InChI Key: RFHPMEOKJKCEFR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(Cyclohexyloxy)ethanol is C8H16O2 . The molecular weight is 144.21 .


Physical And Chemical Properties Analysis

2-(Cyclohexyloxy)ethanol is a colorless, viscous liquid. It is insoluble in water, but soluble in most organic solvents. The refractive index is 1.4630. The boiling point is 112 °C at 20 mmHg. The density is 0.990 g/mL at 25 °C.

Scientific Research Applications

Hydrogenation Reactions

The compound plays a crucial role in hydrogenation reactions. For instance:

Intermediate in Spiro Compound Synthesis

During its synthesis, 1,4-dioxaspiro[4.5]decane forms as an intermediate. Researchers may investigate its unique properties and applications .

Safety and Hazards

2-(Cyclohexyloxy)ethanol is harmful when in contact with skin and when swallowed . It can also cause skin burns and serious eye damage . It is known to cause kidney injury and depression . It is also a severe respiratory tract irritant . It may also have blood effects . It may enter the body through ingestion, aerosol inhalation, and through the skin .

Mechanism of Action

Target of Action

It is often used as a biochemical for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

Its use in proteomics research suggests that it may have effects at the protein level .

properties

IUPAC Name

2-cyclohexyloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPMEOKJKCEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32128-53-3
Record name Poly(oxy-1,2-ethanediyl), α-cyclohexyl-ω-hydroxy-
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URL https://commonchemistry.cas.org/detail?cas_rn=32128-53-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50279643
Record name 2-(Cyclohexyloxy)ethanol
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexyloxy)ethanol

CAS RN

1817-88-5
Record name 2-(Cyclohexyloxy)ethanol
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Record name 2-Cyclohexyloxyethanol
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Record name 2-(Cyclohexyloxy)ethanol
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Record name 2-(Cyclohexyloxy)ethanol
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Record name 2-(Cyclohexyloxy)ethanol
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Synthesis routes and methods

Procedure details

To the slurry of zirconium tetrachloride (10.65 g, 45.7 mmol) in THF (100 mL) was added sodium borohydride (4.3 g, 114.3 mmol) in small portions at room temperature. A solution of 1,4-dioxaspiro[4.5]decane (6.5 g, 45.7 mmol) in THF (20 mL) was added dropwise and the resulting mixture was stirred at room temperature overnight. The reaction was carefully quenched with 1N HCl and extracted with ethyl acetate. The organic phase was washed with brine, dried and concentrated to give a crude product, which was purified via silica gel chromatography eluting with petroleum ether/ethyl acetate (3:2) to give 2-(cyclohexyloxy)ethanol (3.9 g, 59.2% yield) as light yellow oil. 1H-NMR (CDCl3) δ 3.68-3.70 (t, 2H), 3.53-3.56 (m, 2H), 3.27-3.29 (m, 1H), 2.54 (br, 1H), 1.89-1.93 (m, 2H), 1.70-1.73 (m, 2H), 1.51-1.54 (m, 1H), 1.17-1.28 (m, 5H).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
10.65 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclohexyloxy)ethanol
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2-(Cyclohexyloxy)ethanol
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2-(Cyclohexyloxy)ethanol
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Q & A

Q1: What makes 2-(Cyclohexyloxy)ethanol a superior synergist for poly(N-isopropyl methacrylamide) (PNIPMAm) compared to other tested solvents?

A1: The research by [] investigated various solvents for their synergistic effects on PNIPMAm's ability to inhibit hydrate formation. While the exact mechanism isn't fully elucidated in the paper, several factors likely contribute to 2-(Cyclohexyloxy)ethanol's superior performance:

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